Cxcr4-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

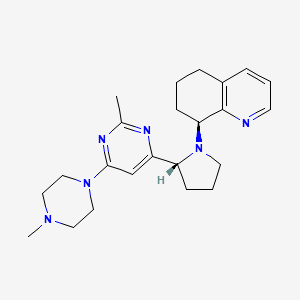

Cxcr4-IN-1 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses. Overexpression of CXCR4 has been associated with several pathological conditions, such as cancer metastasis, HIV infection, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cxcr4-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR4. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection sequences .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

Cxcr4-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify substituents on the core scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Cxcr4-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR4 inhibitors.

Biology: Employed in cell migration and signaling studies to elucidate the role of CXCR4 in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating cancer metastasis, HIV infection, and inflammatory diseases.

Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4.

Mechanism of Action

Cxcr4-IN-1 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the inhibition of G protein-coupled receptor signaling, leading to reduced chemotaxis and cell migration .

Comparison with Similar Compounds

Similar Compounds

AMD3100 (Plerixafor): A well-known CXCR4 antagonist used clinically for stem cell mobilization.

IT1t: A small molecule inhibitor of CXCR4 with a different core structure.

Uniqueness of Cxcr4-IN-1

This compound is unique due to its high affinity and selectivity for CXCR4, making it a valuable tool for studying CXCR4-related biological processes. Its distinct chemical structure allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications .

Biological Activity

Cxcr4-IN-1 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, particularly in cancer progression and metastasis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cancer biology, and clinical implications through diverse research findings.

Overview of CXCR4

CXCR4 is primarily activated by its ligand, CXCL12 (also known as stromal cell-derived factor-1). This interaction triggers numerous cellular responses, including chemotaxis, proliferation, and survival of various cell types. CXCR4 is overexpressed in more than 23 human cancers, contributing to tumor growth, invasion, angiogenesis, and therapeutic resistance . Due to its critical role in cancer biology, CXCR4 has emerged as a significant therapeutic target.

This compound functions by inhibiting the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways that promote tumor cell migration and survival. This inhibition can disrupt tumor-stromal interactions and sensitize cancer cells to chemotherapy .

Key Mechanisms:

- Inhibition of Chemotaxis : By blocking CXCR4 activation, this compound reduces the ability of cancer cells to migrate towards areas with high concentrations of CXCL12.

- Induction of Apoptosis : Inhibition of CXCR4 can lead to increased apoptosis in cancer cells that rely on CXCR4 signaling for survival .

- Reduction in Tumor Growth : Studies have shown that targeting CXCR4 with inhibitors like this compound can lead to significant reductions in tumor size and metastasis in preclinical models .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of this compound in various cancer types:

- Multiple Myeloma : A clinical trial involving patients with relapsed and refractory multiple myeloma demonstrated that this compound combined with standard therapies resulted in improved progression-free survival rates. The study highlighted the importance of CXCR4 signaling in disease progression and treatment resistance .

- Breast Cancer : In vitro studies indicated that this compound effectively inhibited migration and invasion of breast cancer cells by downregulating CXCR4 expression. This suggests a potential role for this compound as an adjunct therapy to enhance the efficacy of existing treatments .

- Gastric Cancer : Research has shown that hypoxic conditions can upregulate CXCR4 expression in gastric cancer cells. Treatment with this compound under these conditions reduced cell viability and migration, indicating its potential utility in hypoxic tumor microenvironments .

Data Tables

The following table summarizes key findings from various studies on this compound:

Properties

Molecular Formula |

C23H32N6 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(8S)-8-[(2R)-2-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1 |

InChI Key |

HNSRQPXATXLWIX-RTWAWAEBSA-N |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)[C@H]3CCCN3[C@H]4CCCC5=C4N=CC=C5 |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.